molecular formula C14H10ClNO5S2 B2555803 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 853904-19-5

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No. B2555803
CAS RN: 853904-19-5
M. Wt: 371.81
InChI Key: IZCZHZNSDOWIGX-YHYXMXQVSA-N
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Description

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a useful research compound. Its molecular formula is C14H10ClNO5S2 and its molecular weight is 371.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemiluminescence

Research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has led to the development of bicyclic dioxetanes that demonstrate base-induced chemiluminescence. These compounds, which include sulfanyl-substituted dioxetanes, have shown potential applications in the field of chemiluminescence, with some derivatives emitting light upon decomposition (Watanabe et al., 2010).

Pharmacological Evaluation and Cytotoxicity Studies

The pharmacological evaluation of N-substituted derivatives has highlighted their potential as antibacterial agents. Specific derivatives synthesized from 4-chlorophenoxyacetic acid have shown significant antibacterial activity against various bacterial strains, including S. typhi and S. aureus, when compared to standard drugs like ciprofloxacin. These studies also include molecular docking and cytotoxicity assessments, providing a comprehensive evaluation of these compounds' biological activities (Siddiqui et al., 2014).

Antitumor Screening

The synthesis of thiazolidin derivatives has been explored for their antitumor potential. A study on 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides has shown moderate antitumor activity against various malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive to these compounds (Horishny & Matiychuk, 2020).

Antiviral Activity

The synthesis of sulfonamide derivatives has also been reported to possess antiviral activities. Specifically, compounds synthesized from 4-chlorobenzoic acid have shown anti-tobacco mosaic virus activity, indicating their potential use in developing antiviral agents (Chen et al., 2010).

Analytical and Voltammetric Applications

Studies on fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs have revealed their antimicrobial activities and their utility in voltammetric analysis. These compounds have been utilized for the removal and/or separation of bismuth(III) from water, demonstrating their application in analytical chemistry (Makki et al., 2016).

properties

IUPAC Name

2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5S2/c15-8-4-2-1-3-7(8)5-10-12(19)16(14(22)23-10)9(13(20)21)6-11(17)18/h1-5,9H,6H2,(H,17,18)(H,20,21)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCZHZNSDOWIGX-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.